molecular formula C7H10N2O3 B1581312 5-Isopropylbarbituric acid CAS No. 7391-69-7

5-Isopropylbarbituric acid

Cat. No. B1581312
CAS RN: 7391-69-7
M. Wt: 170.17 g/mol
InChI Key: GFPIGNBQTXNNAG-UHFFFAOYSA-N
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Patent
US08119800B2

Procedure details

Sodium metal (1.28 kg, 55.65 mol) was dissolved in ethanol (25 L) under nitrogen atmosphere at 0° C. (bath temperature). Diethyl malonate (7.45 kg, 46.51 mol) was added to the solution and the mixture was heated to 80° C. 2-Bromopropane (8.00 kg, 65 mol) was added dropwise to the solution for 1 hour, and the solution was refluxed for 10 hours. The solution was cooled to room temperature. Sodium metal (1.22 kg, 53.04 mol) was dissolved into the solution under nitrogen atmosphere at 0° C. Urea (2.78 kg, 46.28 mol) in methanol (15 L) was added to the solution over 2 hours and the reaction mixture was refluxed for 20 hours. The reaction mixture was diluted with water (35 L) and conc. HCl (5 L), and cooled to room temperature. The precipitate was collected by filtration, washed with water (20 L), ether (15 L), n-hexane (20 L) and dried in vacuum at 40° C. for 10 hours to give 5-isopropylbarbituric acid as a white solid (3.42 kg, 20.10 mol, 43% yield).
Quantity
1.28 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
7.45 kg
Type
reactant
Reaction Step Two
Quantity
8 kg
Type
reactant
Reaction Step Three
Quantity
1.22 kg
Type
reactant
Reaction Step Four
Name
Quantity
2.78 kg
Type
reactant
Reaction Step Five
Quantity
15 L
Type
solvent
Reaction Step Five
Name
Quantity
35 L
Type
solvent
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.Br[CH:14]([CH3:16])[CH3:15].[NH2:17][C:18]([NH2:20])=[O:19]>C(O)C.CO.O.Cl>[CH:14]([CH:3]1[C:2](=[O:10])[NH:20][C:18](=[O:19])[NH:17][C:4]1=[O:6])([CH3:16])[CH3:15] |^1:0|

Inputs

Step One
Name
Quantity
1.28 kg
Type
reactant
Smiles
[Na]
Name
Quantity
25 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.45 kg
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
8 kg
Type
reactant
Smiles
BrC(C)C
Step Four
Name
Quantity
1.22 kg
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
2.78 kg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
15 L
Type
solvent
Smiles
CO
Step Six
Name
Quantity
35 L
Type
solvent
Smiles
O
Name
Quantity
5 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (20 L), ether (15 L), n-hexane (20 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 40° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.1 mol
AMOUNT: MASS 3.42 kg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.